4-[4-(pyrrolidin-1-yl)phenyl]piperidine
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Overview
Description
4-[4-(pyrrolidin-1-yl)phenyl]piperidine is an organic compound that features a piperidine ring substituted with a pyrrolidinyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(pyrrolidin-1-yl)phenyl]piperidine typically involves the reaction of 4-bromophenylpiperidine with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromophenylpiperidine reacts with pyrrolidine in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(pyrrolidin-1-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
4-[4-(pyrrolidin-1-yl)phenyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[4-(pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)phenyl)methanamine: Similar structure but with a methanamine group instead of a piperidine ring.
3-(4-methoxyphenyl)-1-(4-(pyrrolidin-1-yl) phenyl) prop-2-en-1-one: Contains a methoxyphenyl group and a prop-2-en-1-one moiety.
Uniqueness
4-[4-(pyrrolidin-1-yl)phenyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C15H22N2 |
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Molecular Weight |
230.35 g/mol |
IUPAC Name |
4-(4-pyrrolidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C15H22N2/c1-2-12-17(11-1)15-5-3-13(4-6-15)14-7-9-16-10-8-14/h3-6,14,16H,1-2,7-12H2 |
InChI Key |
CZIJVWJDIQXPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3CCNCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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